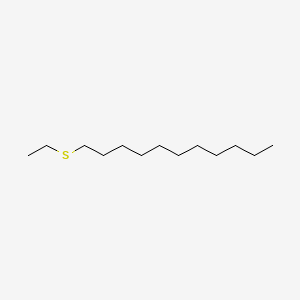
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate
Übersicht
Beschreibung
(S)-Benzyl (1-(4-Phenyl-1H-imidazol-2-yl)ethyl)carbamate is an impurity of Eluxadoline, an orally-active drug used to reduce symptoms of irritable bowel syndrome such as diarrhea and abdominal pain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
Research has delved into the synthesis and structural properties of compounds bearing imidazolyl and benzyl groups, providing foundational knowledge for further applications in material science and pharmaceuticals. For instance, Ünver et al. (2009) described the synthesis of novel compounds with imidazolyl propyl triazolones, offering insights into their spectroscopic characteristics and crystal structures, which can be applied in drug design and material science (Ünver et al., 2009).
Corrosion Inhibition
Imidazole-based molecules, including derivatives similar in structure to the queried compound, have been investigated for their potential in corrosion inhibition. Costa et al. (2021) explored the efficacy of imidazole and its derivatives in inhibiting corrosion of carbon steel in acidic media, highlighting the relationship between molecular structure and inhibition performance (Costa et al., 2021).
Electroluminescent Materials
The development of electroluminescent materials for organic light-emitting devices (OLEDs) is another significant area of application. Compounds with imidazolyl groups have been synthesized and tested for their photophysical properties, offering potential for use in OLEDs. Dobrikov et al. (2011) synthesized new low-molecular-weight compounds with potential applications in electroluminescent layers, indicating the role of such organic compounds in advancing OLED technology (Dobrikov et al., 2011).
Antimicrobial Agents
The antimicrobial activity of benzimidazole derivatives, closely related to the chemical structure , has been a subject of study. Desai et al. (2015) synthesized a new series of compounds to evaluate their antimicrobial potential, showcasing the relevance of such structures in developing new antimicrobial agents (Desai et al., 2015).
OLED Devices
Imidazole-functionalized materials have been explored for their utility in OLED devices, with studies demonstrating the synthesis of hybrid compounds that exhibit excellent thermal stability and photophysical properties for non-doped OLEDs. Zhou et al. (2021) researched on benzo[d]imidazole-functionalized triazatruxenes, highlighting their potential in fabricating efficient electroluminescent devices (Zhou et al., 2021).
Biochemische Analyse
Biochemical Properties
(S)-benzyl 1-(4-phenyl-1H-imidazol-2-yl)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to altered gene expression and cellular metabolism . For example, in cancer cells, it can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . In neuronal cells, it affects neurotransmitter release and synaptic plasticity, which could have implications for neurological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable complexes . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Additionally, it can activate or repress transcription factors, leading to changes in gene expression . These molecular interactions are mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in cell cultures has shown sustained inhibition of target enzymes and prolonged changes in gene expression . The degradation products may have different biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxicity, including liver damage and neurotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . The distribution of the compound in tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound contains targeting signals that direct it to specific subcellular compartments, such as nuclear localization signals that facilitate its entry into the nucleus . Post-translational modifications, such as phosphorylation, can also influence its localization and activity .
Eigenschaften
IUPAC Name |
benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPWKLTLCLZLA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166905 | |
| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-21-8 | |
| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864825-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


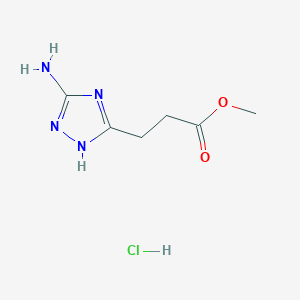
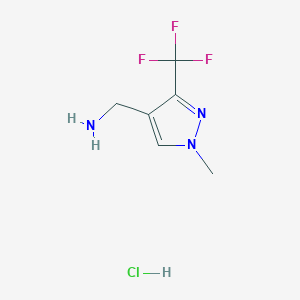
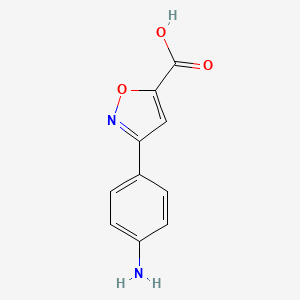
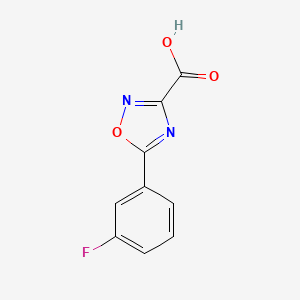
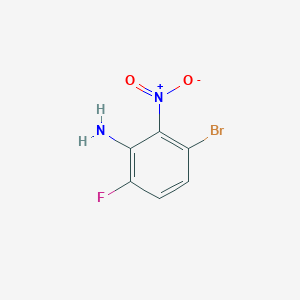
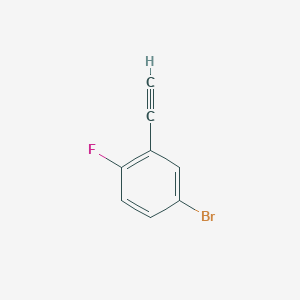



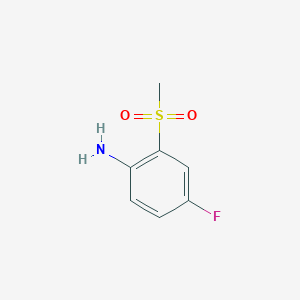
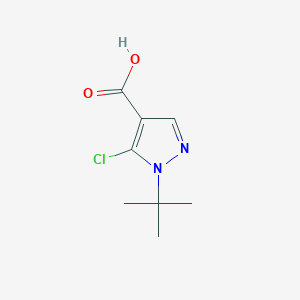

![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
